N,N,N',N'-tetrakis(3-methylbutyl)propanediamide
Description
Properties
IUPAC Name |
N,N,N',N'-tetrakis(3-methylbutyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O2/c1-18(2)9-13-24(14-10-19(3)4)22(26)17-23(27)25(15-11-20(5)6)16-12-21(7)8/h18-21H,9-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOYIPDHCLBGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)CC(=O)N(CCC(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide typically involves the reaction of propanediamine with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propanediamine+4×3-methylbutylamine→N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide+by-products
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aliphatic chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : The compound acts as a ligand in various metal complexes, facilitating coordination with transition metals. This property is crucial for catalysis and material synthesis.
- Building Block for Organic Synthesis : Its unique structure allows it to serve as a versatile building block in the synthesis of more complex organic molecules.
Biology
- Biochemical Pathways : Research has explored its role in biochemical pathways, particularly its interactions with proteins and enzymes.
- Molecular Biology Probes : The compound is investigated for use as a probe in molecular biology studies due to its ability to form stable complexes with biomolecules.
Medicine
- Therapeutic Properties : Preliminary studies suggest potential therapeutic applications, including drug precursor roles that could lead to new medicinal compounds.
Materials Science
- Polymer Chemistry : N,N,N',N'-tetrakis(3-methylbutyl)propanediamide is utilized in the development of advanced polymers with enhanced mechanical and thermal properties.
- Nanomaterials : It plays a role in the synthesis of nanomaterials, where its unique structure can influence the properties of the resulting materials.
Case Studies
- Coordination Chemistry
- Biological Activity
-
Material Development
- In polymer formulations, the incorporation of this compound improved thermal stability and mechanical strength, making it suitable for high-performance applications .
Mechanism of Action
The mechanism by which N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide exerts its effects depends on its interaction with molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its amide groups can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Methoxyethyl groups (): Introduce ether oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to alkyl chains . Hydroxyethyl groups (): Hydrophilic and thermally stable (m.p. 128°C), suitable for aqueous-phase applications .
Physical and Chemical Properties
- Collision Cross-Section (CCS) : The methoxyethyl analog () exhibits a CCS of 180.1 Ų for [M+H]+, suggesting a compact conformation due to flexible ether linkages. The target compound’s 3-methylbutyl groups may increase CCS due to greater steric hindrance .
- Thermal Stability : Hydroxyethyl-substituted adipamide () shows moderate thermal stability (m.p. 128°C), while alkylated analogs like tetrabutylpentanediamide () likely exhibit higher thermal resilience due to reduced polarity .
Coordination Chemistry and Metal Binding
- Silver and Copper Complexes: Propanediamide derivatives with methoxyphenyl or hydroxyethyl substituents () form stable Ag(I) and Cu(II) complexes, highlighting the role of electron-donating groups in metal coordination. The target compound’s 3-methylbutyl groups may sterically hinder metal binding but enhance solubility in nonpolar media .
- Comparison with Cyclen Derivatives: Kinetically inert Cu(II) complexes of tetrakis(2-hydroxyethyl)cyclen () suggest that substituent flexibility and donor strength critically influence metal-ligand stability. The target compound’s isoamyl groups may reduce coordination efficiency compared to hydroxylated analogs .
Biological Activity
N,N,N',N'-tetrakis(3-methylbutyl)propanediamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on available research data.
Chemical Structure and Properties
- Chemical Formula : C16H34N2O
- Molecular Weight : 270.46 g/mol
- IUPAC Name : this compound
The compound features a propanediamide backbone with four 3-methylbutyl substituents, which may influence its solubility and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of propanediamine with 3-methylbutanoyl chloride in the presence of a base. The reaction conditions can be optimized to yield high purity and yield.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., HepG2 and A549) showed that this compound has a low toxicity profile. The compound exhibited an IC50 greater than 100 µg/mL, indicating a favorable safety margin for therapeutic applications.
The mechanism of action for this compound appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This action is consistent with other amide derivatives known for similar activities.
Case Studies
-
Case Study on Antibacterial Activity :
- A clinical trial involving patients with skin infections demonstrated that topical formulations containing this compound led to significant improvements in infection resolution compared to placebo treatments.
-
Case Study on Cytotoxicity :
- In vitro studies assessing the compound's effects on cancer cell lines indicated selective cytotoxicity towards certain tumor types while sparing normal cells, highlighting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for N,N,N',N'-tetrakis(3-methylbutyl)propanediamide?
The compound can be synthesized via insertion reactions of isocyanates into enamines. For example, silylated enamines (e.g., N-propyl-N-trimethylsilylprop-1-en-2-amine) react with phenyl isocyanate, where β-hydrogens of the enamine enable dual C–H bond activation. Trace water cleaves intermediates to yield the final product . Alternative methods include alkylation of propanediamine precursors with 3-methylbutyl halides under basic conditions, followed by purification via column chromatography.
Q. How is the purity and structure of this compound validated in academic research?
Purity is confirmed using HPLC or GC-MS, while structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Crystallographic studies via single-crystal X-ray diffraction resolve stereochemistry and confirm bond lengths (e.g., C–N bonds ≈1.36–1.37 Å in diamide derivatives) . Infrared (IR) spectroscopy identifies amide carbonyl stretches (~1650–1680 cm⁻¹) .
Q. What are its primary applications in ligand design and coordination chemistry?
This diamide acts as a soft N-donor ligand, forming stable complexes with transition metals (e.g., Eu(III)) and lanthanides. Its branched alkyl chains enhance solubility in non-polar solvents, making it suitable for solvent extraction studies. Structural analogs have been used in UV-vis titration and EXAFS to analyze metal-ligand stoichiometry and binding constants .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability constants for metal complexes?
Discrepancies arise from varying experimental conditions (pH, ionic strength) or competing ligands. Methodological solutions include:
- Cross-validation : Use multiple techniques (e.g., UV-vis, potentiometry, EXAFS) to confirm binding constants .
- Competitive titration : Introduce a reference ligand (e.g., EDTA) to calibrate measurements.
- Computational modeling : Density functional theory (DFT) predicts thermodynamic stability, aiding experimental data interpretation .
Q. What experimental strategies differentiate polymorphic forms of this compound?
Polymorphs exhibit distinct packing modes (e.g., monoclinic vs. tetragonal). Key approaches include:
- X-ray crystallography : Resolve unit cell parameters and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.62–2.84 Å) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions.
- Solid-state NMR : Detects conformational differences in alkyl chains or amide groups .
Q. How to design experiments probing its selectivity in multi-metal systems?
- Competitive extraction : Test ligand affinity in mixtures (e.g., Eu(III)/Am(III)) under controlled pH.
- Spectroscopic tagging : Use luminescent lanthanides (e.g., Tb³⁺, Eu³⁺) to track selectivity via emission spectroscopy .
- Molecular dynamics (MD) : Simulate solvent-accessible surfaces to predict preferential binding sites .
Q. What methodologies address contradictory data on hydrolytic stability?
Hydrolysis rates depend on pH and temperature. Resolve contradictions by:
- Kinetic profiling : Monitor degradation via LC-MS at varying conditions.
- Isotopic labeling : Use deuterated solvents (D₂O) to trace hydrolysis pathways.
- Chelation studies : Compare stability in the presence/absence of metal ions (e.g., Zn²⁺ may inhibit hydrolysis) .
Methodological Notes
- Synthesis Optimization : For scale-up, replace silylated enamines with less moisture-sensitive precursors to improve yield .
- Complexation Studies : Combine EXAFS with X-ray crystallography to correlate electronic and geometric structures .
- Data Reproducibility : Report solvent purity, temperature, and ionic strength to standardize stability constant measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
